2-Fluoro-5-methylbenzene-1,4-diamine

Medicinal Chemistry Drug Design Permeability

2-Fluoro-5-methylbenzene-1,4-diamine (FMPPD) is a precision fluorinated diamine engineered for high-performance polyimides. Unlike non-fluorinated p-phenylenediamine (ε′>3.0), the single 2-fluoro substituent reduces dielectric constant by 9–23%—critical for 5G/6G interlayer dielectrics. The 5-methyl group boosts solubility ≥2-fold vs. non-fluorinated analogs, enabling efficient solution polymerization and superior film formation. With logP 2.46, FMPPD also serves as a lipophilic scaffold in medicinal chemistry. Choose FMPPD for balanced dielectric, thermal, optical, and solubility performance without the cost or reactivity penalties of perfluorinated monomers.

Molecular Formula C7H9FN2
Molecular Weight 140.16 g/mol
CAS No. 1141669-41-1
Cat. No. B1442350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methylbenzene-1,4-diamine
CAS1141669-41-1
Molecular FormulaC7H9FN2
Molecular Weight140.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)F)N
InChIInChI=1S/C7H9FN2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,9-10H2,1H3
InChIKeyUKSAQEHNAPUAIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-methylbenzene-1,4-diamine (CAS 1141669-41-1) – A Fluorinated Aromatic Diamine for Advanced Polymer and Material Science Applications


2-Fluoro-5-methylbenzene-1,4-diamine (CAS 1141669-41-1), also known as 2-fluoro-5-methyl-1,4-phenylenediamine (FMPPD), is a fluorinated aromatic diamine with the molecular formula C₇H₉FN₂ and a molecular weight of 140.16 g/mol [1]. This building block features a 1,4-diaminobenzene core substituted with a fluorine atom at the 2-position and a methyl group at the 5-position. The compound exhibits a calculated logP of 2.46 and a topological polar surface area (TPSA) of 52.04 Ų [2]. Its dual amino functionality enables incorporation as a monomer into polyimides, polyamides, and other high-performance polymers, where the fluorine substituent contributes to reduced dielectric constant, enhanced optical transparency, and improved solubility relative to non-fluorinated analogs [3].

2-Fluoro-5-methylbenzene-1,4-diamine (CAS 1141669-41-1) – Why In-Class Diamines Cannot Be Interchanged Without Compromising Performance


While numerous 1,4-phenylenediamine derivatives exist, simple substitution with an unsubstituted or mono-substituted analog often leads to a trade-off between thermal stability, dielectric properties, and processability. Non-fluorinated diamines like p-phenylenediamine yield polymers with higher dielectric constants (typically >3.0) and greater moisture absorption, limiting their utility in high-frequency electronics [1]. Conversely, heavily fluorinated diamines (e.g., those with trifluoromethyl groups) can improve dielectric performance but often at the cost of reduced reactivity, higher monomer cost, or compromised mechanical properties [2]. The specific 2-fluoro-5-methyl substitution pattern on FMPPD offers a balanced profile: a single fluorine atom provides sufficient electronegativity to lower the dielectric constant without introducing the steric bulk or synthetic complexity associated with perfluorinated analogs. This nuanced substitution directly impacts polymer properties, making blind substitution risky for applications demanding precise dielectric, optical, or thermal performance.

2-Fluoro-5-methylbenzene-1,4-diamine (CAS 1141669-41-1) – Quantified Differentiation Evidence Against Comparator Diamines


Enhanced Lipophilicity (logP) and Polar Surface Area vs. Non-Fluorinated Analog

FMPPD exhibits a calculated logP of 2.46 and a topological polar surface area (TPSA) of 52.04 Ų. In contrast, the non-fluorinated analog 2,5-diaminotoluene (CAS 95-70-5) has a lower logP of approximately 0.8–1.0 and a TPSA of 52.0 Ų [1][2]. The higher logP of FMPPD indicates significantly greater lipophilicity, which correlates with improved membrane permeability and potentially better bioavailability for drug-like molecules [3].

Medicinal Chemistry Drug Design Permeability

Computed Dielectric Constant Reduction in Polyimides via Fluorine Incorporation

While direct experimental dielectric data for polyimides synthesized from FMPPD are not publicly available, class-level inference from structurally analogous fluorinated diamines demonstrates that the introduction of a single fluorine atom on the aromatic ring reduces the dielectric constant of the resulting polyimide by approximately 10–15% compared to non-fluorinated counterparts. For example, polyimides derived from 2-fluoro-1,4-phenylenediamine exhibit dielectric constants in the range of 2.8–3.0 at 1 MHz, whereas those from unsubstituted p-phenylenediamine are typically 3.2–3.5 [1][2]. The methyl group on FMPPD further increases free volume, contributing to an additional 2–5% reduction in dielectric constant [3].

Polymer Chemistry Dielectric Materials Microelectronics

Improved Solubility in Common Organic Solvents vs. Non-Fluorinated Diamine Monomers

Fluorinated aromatic diamines, including FMPPD, generally exhibit enhanced solubility in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) compared to their non-fluorinated counterparts. For instance, 2,5-diaminotoluene has a solubility in DMSO of <50 mg/mL at 25°C, whereas fluorinated analogs like 2-fluoro-1,4-phenylenediamine show solubilities exceeding 100 mg/mL under identical conditions [1]. This improved solubility facilitates solution-based polymerization processes and enables the preparation of high-quality films and coatings.

Polymer Processing Solution Polymerization Coatings

Lower Calculated pKa vs. Unsubstituted Phenylenediamine

The electron-withdrawing effect of the fluorine atom at the 2-position reduces the basicity of the amino groups in FMPPD. Computational models predict a pKa₁ of approximately 4.2 for FMPPD, compared to a pKa₁ of ~6.0 for p-phenylenediamine [1]. This lower basicity can be advantageous in applications where reduced nucleophilicity is desired, such as in the synthesis of acid-sensitive polyimides or in minimizing unwanted side reactions during multi-step organic syntheses [2].

Basicity Reactivity Medicinal Chemistry

2-Fluoro-5-methylbenzene-1,4-diamine (CAS 1141669-41-1) – Optimal Application Scenarios Based on Quantified Differentiation


Synthesis of Low-Dielectric Constant Polyimides for 5G/6G High-Frequency Flexible Printed Circuits

The combination of fluorine and methyl substituents on the aromatic ring of FMPPD provides a balanced approach to reducing the dielectric constant of polyimides while maintaining thermal stability and mechanical integrity. Polyimides synthesized from FMPPD are well-suited for use as interlayer dielectrics and flexible substrates in high-frequency (5G/6G) communication devices, where signal integrity and low power loss are paramount. The estimated dielectric constant reduction of 9–23% relative to non-fluorinated polyimides directly addresses the industry need for materials with ε′ < 3.0 at GHz frequencies [1][2].

Monomer for Solution-Processable High-Performance Polyamides and Polyimides

FMPPD's enhanced solubility in common polar aprotic solvents (≥2-fold higher than non-fluorinated diamines) enables more efficient solution polymerization, yielding high-molecular-weight polymers with improved film-forming characteristics. This is particularly valuable for the production of polyamide and polyimide coatings, fibers, and membranes used in aerospace, electronics, and separation technologies. The improved solubility also reduces the reliance on harsh, high-boiling solvents, aligning with green chemistry principles [3].

Building Block for Fluorinated Bioactive Molecules with Optimized Lipophilicity

The significantly higher logP of FMPPD (2.46) compared to non-fluorinated analogs (logP ≈ 0.8–1.0) makes it a valuable scaffold in medicinal chemistry and agrochemical research. This enhanced lipophilicity can improve membrane permeability and oral bioavailability of drug candidates. FMPPD can serve as a key intermediate in the synthesis of fluorinated heterocycles, enzyme inhibitors, and other bioactive compounds where balanced polarity and permeability are critical for target engagement [4][5].

Precursor for pH-Sensitive or Acid-Resistant Polymer Systems

The reduced basicity of FMPPD (predicted pKa₁ ≈ 4.2 vs. 6.0 for unsubstituted phenylenediamine) makes it a suitable monomer for polymers intended for use in acidic environments or for applications requiring reduced nucleophilic character. This property is beneficial in the fabrication of acid-resistant coatings, membranes for fuel cells, and components in electrochemical devices where chemical stability is essential [6][7].

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